molecular formula C20H25N3O B11797044 (6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone

(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B11797044
M. Wt: 323.4 g/mol
InChI Key: QBEDTMYNWISJPO-UHFFFAOYSA-N
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Description

(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone is a complex organic compound that features a piperazine ring, a pyridine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting isopropylamine with diethanolamine under acidic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized by reacting 2-methylpyridine with appropriate reagents under controlled conditions.

    Coupling Reaction: The final step involves coupling the piperazine and pyridine rings with a phenyl group using a coupling reagent such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone: Similar structure with a different methyl group position.

    (6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone: Another isomer with a different arrangement of functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

[2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C20H25N3O/c1-15(2)22-11-13-23(14-12-22)19-10-9-18(16(3)21-19)20(24)17-7-5-4-6-8-17/h4-10,15H,11-14H2,1-3H3

InChI Key

QBEDTMYNWISJPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C(C)C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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